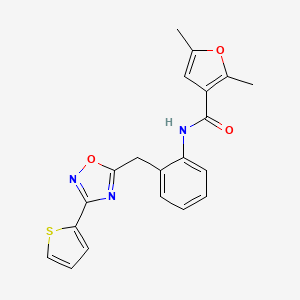

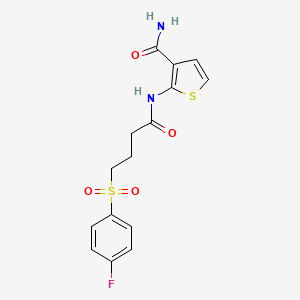

![molecular formula C23H26N2O4 B2485218 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid CAS No. 2138184-07-1](/img/structure/B2485218.png)

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorene derivatives involves different chemical strategies, including treatment with dry hydrogen bromide in acetic acid to obtain specific fluorene compounds. For instance, the treatment of 9-(2-dimethylaminophenyl)-9-fluorenol with dry hydrogen bromide in acetic acid led to the formation of 9-(2-methylaminophenyl)fluorene, showcasing a method to manipulate fluorene structures (Nishida et al., 1988). Further, the synthesis of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines through K2CO3-catalyzed N-alkylation highlights another approach to modifying fluorene compounds for diverse applications (Mellor & Chan, 1997).

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be complex, involving conformational equilibria that are influenced by interactions such as N–H···π between the methylamino group and the fluorene ring, as studied through dynamic 1H NMR spectra (Nishida et al., 1988). This interaction plays a significant role in stabilizing specific molecular conformations.

Chemical Reactions and Properties

Fluorene derivatives exhibit varied chemical behaviors, including resistance to acids and catalytic hydrogenation, yet can be cleaved by ammonia in methanol or organic bases like piperidine, demonstrating the compound's versatility in synthetic chemistry (Bodanszky & Bednarek, 2009).

Physical Properties Analysis

The physical properties of fluorene-based compounds, such as solubility and film-forming ability, are influenced by their structural features. For example, polyamides derived from fluorene show good solubility in organic solvents and can form transparent, flexible films, indicating their potential for various industrial applications (Hsiao et al., 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial in determining the applications of fluorene derivatives. The fluorene moiety's inclusion in polymers can significantly enhance thermal stability, as observed in polyamides and polyimides, which do not exhibit significant weight loss up to temperatures around 450°C (Hsiao et al., 1999).

Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of this compound, is used to protect hydroxy-groups during synthesis. This protection is particularly useful in the presence of acid- and base-labile protecting groups and can be conveniently removed while keeping other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Study of Rotational Isomerism in Fluorene Derivatives : Research has focused on understanding the conformational equilibrium and rotational isomerism in fluorene derivatives. This involves studying interactions between various groups and the fluorene ring, which impacts the stability of different forms of the molecule (Nishida et al., 1988).

Solid-Phase Synthesis Approach : The compound is used in a multiple solid-phase approach for synthesizing N-alkylhydroxamic acids. This methodology allows for the efficient synthesis of structurally diverse hydroxamic acids (Mellor & Chan, 1997).

Development of Heat-Resistant Polymers : The compound plays a role in the preparation of heat-resistant polyimides and polyamides. These materials exhibit stability at high temperatures and are suitable for applications requiring thermal resistance (Diakoumakos & Mikroyannidis, 1994).

Synthesis of Oligomers from Sugar Amino Acids : In the field of organic chemistry, the compound has been utilized for the synthesis of oligomers derived from sugar amino acids. This research contributes to the understanding of the chemical properties and potential applications of these oligomers (Gregar & Gervay-Hague, 2004).

Fluorescence and Chemosensor Development : The compound is involved in the development of chemosensors capable of monitoring concentrations of certain ions in living cells and aqueous solutions. These sensors are important for environmental monitoring and biological research (Park et al., 2015).

Synthesis of Novel Mannich Bases for Electrochemical Studies : Mannich bases containing the compound have been synthesized and characterized for their electrochemical properties. These studies are significant in the field of electrochemistry and materials science (Naik et al., 2013).

properties

IUPAC Name |

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-24(14-22(26)27)16-10-12-25(13-11-16)23(28)29-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFANJPLQNSAHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid | |

CAS RN |

2138184-07-1 |

Source

|

| Record name | 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)(methyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

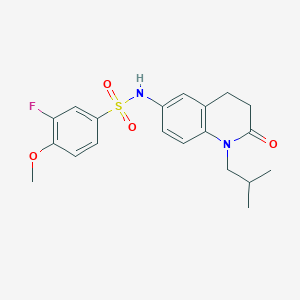

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2485137.png)

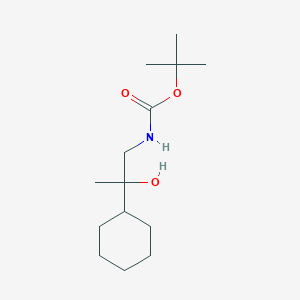

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2485138.png)

![Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2485139.png)

![2-Thiophenecarboxamide, 5-[6-[(1-methyl-4-piperidinyl)oxy]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B2485145.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2485146.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485148.png)

![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)